molecular formula C20H23ClN4O3 B2924585 [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone CAS No. 2415603-11-9

[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone

Cat. No. B2924585
CAS RN: 2415603-11-9
M. Wt: 402.88
InChI Key: NGEICDOXASJJSM-UHFFFAOYSA-N
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Description

[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in drug development. It is a complex molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. It has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are involved in the regulation of cell growth and survival. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which could potentially lead to the development of new cancer therapies. It has also been found to inhibit the growth and proliferation of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. Furthermore, it has been studied for its potential effects on ion channels, which could have implications for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone has several advantages for laboratory experiments. It is a complex molecule that can be synthesized in high yield and purity using various methods. It has been studied for its potential applications in drug development, which could lead to the development of new cancer therapies and antibiotics. However, there are also limitations to its use in laboratory experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone. One direction is to further investigate its mechanism of action and its potential applications in drug development. Another direction is to study its effects on ion channels and its potential implications for the treatment of various neurological disorders. In addition, further studies are needed to determine its safety and efficacy in humans, which could lead to the development of new cancer therapies and antibiotics.

Synthesis Methods

The synthesis of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone has been reported in various scientific studies. One of the most common methods involves the use of piperidine and morpholine as starting materials, which are then reacted with 5-chloropyrimidine-2-carboxylic acid and 4-(4-bromophenyl)-4-oxobutanenitrile in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography and recrystallization to obtain [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone in high yield and purity.

Scientific Research Applications

[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone has been studied for its potential applications in drug development. It has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. In addition, it has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Furthermore, it has been studied for its potential use as a modulator of ion channels, which could have implications for the treatment of various neurological disorders.

properties

IUPAC Name

[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3/c21-16-13-22-20(23-14-16)28-18-5-7-25(8-6-18)19(26)15-1-3-17(4-2-15)24-9-11-27-12-10-24/h1-4,13-14,18H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEICDOXASJJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}phenyl)morpholine

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